Hydrolytic Stability: TFP vs. NHS Ester
TFP esters exhibit substantially greater resistance to aqueous hydrolysis than NHS esters during amine conjugation reactions. While both esters react with primary amines at comparable rates to form identical amide bonds, the TFP ester maintains functional integrity longer in aqueous buffer systems, translating to higher and more reproducible labeling yields . This class-level advantage is consistently documented across TCO-PEGn-TFP products and is explicitly cited for TCO-PEG12-TFP ester [1].
| Evidence Dimension | Hydrolytic stability in aqueous media |
|---|---|
| Target Compound Data | TFP ester: significantly reduced hydrolysis rate compared to NHS ester; stable under standard conjugation conditions |
| Comparator Or Baseline | NHS ester (e.g., TCO-PEG12-NHS ester): known susceptibility to hydrolysis in aqueous buffers |
| Quantified Difference | Directional (qualitative comparison documented; exact half-life values not located in primary literature for this specific compound) |
| Conditions | Aqueous buffer, amine conjugation pH ~7-8.5 |
Why This Matters
Higher hydrolytic stability directly reduces reagent waste due to premature ester degradation, improves batch-to-batch consistency in labeling workflows, and enables extended reaction times when required without compromising coupling efficiency.
- [1] CenMed / Aladdin. TCO-PEG12-TFP ester (C09-1172-072): PFP esters are less susceptible toward hydrolysis compared to NHS esters. View Source
